molecular formula C12H15BrClN3O B2480866 5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide CAS No. 2248829-65-2

5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide

Cat. No.: B2480866
CAS No.: 2248829-65-2
M. Wt: 332.63
InChI Key: PAEQKRXFRBPDGH-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with a carboxamide group attached to the nitrogen atom. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine. In this case, the reaction involves the use of 2-chloropyridine-5-carboxylic acid and cyclopropyl(methyl)amine.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropylation reaction, which can be achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and carboxamide groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloropyridine: A similar compound with bromine and chlorine atoms on the pyridine ring, used as an intermediate in organic synthesis.

    5-Bromo-2-chloropyridine: Another related compound with different positioning of halogen atoms, also used in chemical synthesis.

Uniqueness

5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide is unique due to the presence of the cyclopropyl(methyl)amino group, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN3O/c1-17(8-2-3-8)7-6-15-12(18)10-5-4-9(13)11(14)16-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEQKRXFRBPDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1=NC(=C(C=C1)Br)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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